9-Thia-3-azabicyclo[4.2.1]nonane
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Overview
Description
9-Thia-3-azabicyclo[421]nonane is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-3-azabicyclo[4.2.1]nonane typically involves cycloaddition reactions. One common method is the [6π+2π]-cycloaddition of N-substituted azepines with alkynes, catalyzed by transition metal complexes such as cobalt (I) acetylacetonate . This reaction can yield the desired bicyclic structure in high yields under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring the purity of the final product through techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-Thia-3-azabicyclo[4.2.1]nonane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Thia-3-azabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 9-Thia-3-azabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an agonist for nicotinic acetylcholine receptors, which are involved in neurotransmission . The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[4.2.1]nonane: Lacks the sulfur atom but has similar bicyclic structure and biological activity.
Anatoxin-a: A natural alkaloid with a similar bicyclic structure, known for its potent neurotoxic effects.
Pinnamine: Another natural alkaloid with a bicyclic structure, studied for its pharmacological properties.
Uniqueness
9-Thia-3-azabicyclo[4.2.1]nonane is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds lacking either sulfur or nitrogen.
Properties
Molecular Formula |
C7H13NS |
---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
9-thia-3-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H13NS/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2 |
InChI Key |
CSDAKQPREBAHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCCC1S2 |
Origin of Product |
United States |
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